Product packaging for 2-Nitro-5-thiobenzoate ion(Cat. No.:CAS No. 77874-90-9)

2-Nitro-5-thiobenzoate ion

Cat. No.: B12773370
CAS No.: 77874-90-9
M. Wt: 197.17 g/mol
InChI Key: GANZODCWZFAEGN-UHFFFAOYSA-L
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Description

Significance as a Chromogenic Product in Biochemical Assays

The utility of the 2-Nitro-5-thiobenzoate ion in biochemical research stems directly from its properties as a strong chromophore. When DTNB reacts with a compound containing a free thiol group (R-SH), the disulfide bond in DTNB is cleaved. This rapid and stoichiometric reaction yields one mole of a mixed disulfide (R-S-TNB) and one mole of TNB for every mole of thiol. wikipedia.orgresearchgate.net

The generated TNB anion, which ionizes to a dianion (TNB²⁻) at neutral or alkaline pH, exhibits a distinct and intense yellow color. wikipedia.orglibios.fr This color is due to a strong absorbance of visible light, with a characteristic peak at a wavelength of 412 nm. bmglabtech.comresearchgate.netnih.gov The intensity of the color, measured as absorbance, is directly proportional to the concentration of TNB, and therefore to the initial amount of free thiols in the sample. libios.fr This relationship allows for precise quantification using spectrophotometry and the Beer-Lambert law. nih.gov

The high molar extinction coefficient (molar absorptivity) of TNB is a key factor in the sensitivity of assays that utilize it. While the exact value has been a subject of some discussion in the scientific literature, it is consistently high, ensuring that even low concentrations of thiols can be detected. sigmaaldrich.com The originally reported value by Ellman was 13,600 M⁻¹cm⁻¹. bmglabtech.comsigmaaldrich.com Subsequent, more detailed studies have established a value of 14,150 M⁻¹cm⁻¹ in dilute buffer solutions, which is now widely accepted. wikipedia.orgsigmaaldrich.combroadpharm.com The molar absorptivity can be influenced by the chemical environment, such as the presence of high concentrations of denaturants like guanidinium (B1211019) hydrochloride, where the value is slightly lower. wikipedia.orgsigmaaldrich.com

Reported Molar Absorptivity Values for 2-Nitro-5-thiobenzoate (TNB²⁻) at 412 nm
Molar Absorptivity (ε) Value (M⁻¹cm⁻¹)ConditionSource
13,600Original value from Ellman's 1959 publication bmglabtech.comwikipedia.orgsigmaaldrich.com
14,150In dilute buffer solutions (e.g., 0.1 M phosphate (B84403), pH 7.27) wikipedia.orgsigmaaldrich.com
13,700In 6 M guanidinium hydrochloride wikipedia.orgsigmaaldrich.com

Historical Context and Derivation from Ellman's Reagent (DTNB)

The application of 2-Nitro-5-thiobenzoate in research is intrinsically linked to the development of 5,5'-dithiobis-(2-nitrobenzoic acid), or DTNB, by George L. Ellman. wikipedia.org In the 1950s, while at Dow Chemical, Ellman developed DTNB, now commonly known as Ellman's Reagent, for the specific purpose of quantifying sulfhydryl groups in biological tissues. nih.gov His work was based on earlier observations that electron-deficient aromatic disulfides undergo a rapid exchange reaction with free thiols, resulting in a strongly colored product. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3NO4S-2 B12773370 2-Nitro-5-thiobenzoate ion CAS No. 77874-90-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77874-90-9

Molecular Formula

C7H3NO4S-2

Molecular Weight

197.17 g/mol

IUPAC Name

2-nitro-5-sulfidobenzoate

InChI

InChI=1S/C7H5NO4S/c9-7(10)5-3-4(13)1-2-6(5)8(11)12/h1-3,13H,(H,9,10)/p-2

InChI Key

GANZODCWZFAEGN-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C=C1[S-])C(=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthesis and Preparation Methodologies of 2 Nitro 5 Thiobenzoate Ion

Reduction of 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

The most prevalent method for generating the 2-Nitro-5-thiobenzoate ion is through the cleavage of the disulfide bond in DTNB. This reduction yields two molecules of the target ion. Various reducing agents have been effectively utilized for this purpose, each with its own procedural nuances.

Using Sodium Borohydride (B1222165) (NaBH₄)

Sodium borohydride is a commonly used reducing agent for the preparation of 2-Nitro-5-thiobenzoate. nih.gov However, the reaction can be variable due to the highly reactive nature of the hydride. nih.gov Consequently, the amount of NaBH₄ required is often determined empirically to achieve the desired concentration of the product. nih.gov

A typical procedure involves dissolving DTNB in a monobasic sodium phosphate (B84403) solution. nih.gov A freshly prepared solution of NaBH₄ is then added. nih.gov The reaction is often conducted on ice to control its rate. nih.gov It has been noted that a partial reduction of DTNB can result in a stable equilibrium between the substrate and the product, yielding a solution of 2-Nitro-5-thiobenzoate that is stable for several months. nih.gov

Table 1: Key Parameters in the Synthesis of 2-Nitro-5-thiobenzoate using Sodium Borohydride

Parameter Value/Condition
Starting Material 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
Reducing Agent Sodium Borohydride (NaBH₄)
Solvent Sodium Phosphate Buffer
Temperature Typically on ice

| Noteworthy Aspect | Reaction extent can be variable; empirical determination of NaBH₄ amount is common. nih.gov |

Using β-Mercaptoethanol

β-Mercaptoethanol is another effective reducing agent for the disulfide bond in DTNB. The reaction involves treating a solution of DTNB in a suitable buffer, such as Tris-HCl at a slightly alkaline pH, with β-mercaptoethanol. The resulting 2-Nitro-5-thiobenzoic acid can then be precipitated by adjusting the pH to the acidic range with an acid like hydrochloric acid. The product can be collected as crystals after a period of incubation at a low temperature.

Using Thiopropyl Sepharose

An efficient and simple method for the preparation of 2-Nitro-5-thiobenzoate involves the use of Thiopropyl Sepharose. chemicalbook.com In this method, DTNB is incubated with an excess of Thiopropyl Sepharose in a buffered solution. chemicalbook.com The solid-phase reducing agent allows for a straightforward separation of the product by simple filtration. chemicalbook.com When a large excess of Thiopropyl Sepharose is used, each molecule of DTNB is quantitatively reduced to two molecules of 2-Nitro-5-thiobenzoate. chemicalbook.com This method is advantageous as the Thiopropyl Sepharose can be regenerated and reused. chemicalbook.com

Table 2: Reduction of Varying Concentrations of DTNB with Thiopropyl Sepharose

Initial DTNB Concentration (µM) Produced NTB Concentration (µM) Molar Ratio (NTB/DTNB)
10 20.18 2.02
20 39.45 1.97
30 60.88 2.03
40 79.18 1.98

Data derived from a study where varying amounts of DTNB were incubated with a large excess of Thiopropyl Sepharose. chemicalbook.com

Using Immobilized Tris(2-carboxyethyl)phosphine (TCEP)

Tris(2-carboxyethyl)phosphine (TCEP) is a potent and selective reducing agent for disulfide bonds. When immobilized on a solid support such as agarose, it provides a convenient method for the synthesis of 2-Nitro-5-thiobenzoate, as the reducing agent and its oxidized form can be easily removed by filtration. nih.gov The reduction of DTNB with immobilized TCEP is rapid and stoichiometric, yielding nearly two equivalents of the this compound per equivalent of DTNB. researchgate.net This method produces a pure solution of the target ion, free from the reducing agent. researchgate.net

Table 3: Production of 2-Nitro-5-thiobenzoate by Reduction of DTNB with Immobilized TCEP

Initial DTNB Concentration (mM) Produced NTB Concentration (mM) Molar Ratio (NTB/DTNB)
0.112 0.221 1.97
0.224 0.443 1.98
0.448 0.882 1.97
0.896 1.755 1.96

Data from the reduction of varying concentrations of DTNB with immobilized TCEP. researchgate.net

Nucleophilic Substitution Reactions for Thiobenzoic Derivatives

The synthesis of thiobenzoic acid derivatives can, in principle, be achieved through nucleophilic aromatic substitution (SNAr) reactions. This type of reaction involves the displacement of a suitable leaving group from an aromatic ring by a nucleophile. For the synthesis of a 2-nitro-5-thiobenzoate derivative, this would theoretically involve a 2-nitrobenzoic acid derivative with a good leaving group at the 5-position, which would be displaced by a sulfur-containing nucleophile.

The presence of the electron-withdrawing nitro group ortho to the carboxylate group activates the aromatic ring towards nucleophilic attack. However, specific examples of the direct synthesis of the this compound or its corresponding acid via this route are not prominently featured in the scientific literature, which is dominated by the DTNB reduction method. The general mechanism would involve the attack of a thiolate nucleophile on the carbon atom bearing the leaving group, proceeding through a Meisenheimer complex intermediate.

Direct Esterification Approaches for Thiobenzoic Acid Derivatives

Direct esterification, such as the Fischer esterification, is a common method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst. While this method is widely applied for the synthesis of various benzoate (B1203000) esters, its direct application for the synthesis of 2-Nitro-5-thiobenzoate esters from 2-nitro-5-thiobenzoic acid is not a commonly reported primary synthesis route for the ion itself.

Theoretically, 2-nitro-5-thiobenzoic acid could be esterified with an alcohol under acidic conditions. However, the presence of the thiol group could lead to side reactions, such as oxidation to a disulfide, under the conditions typically employed for esterification. The more common approach to obtaining derivatives of 2-Nitro-5-thiobenzoate would be to first synthesize the parent acid, primarily through the reduction of DTNB, and then proceed with subsequent derivatization reactions under controlled conditions to avoid unwanted side reactions involving the thiol group.

Purification and Stability Considerations for Research Applications

The utility of the 2-nitro-5-thiobenzoate (TNB) ion in research, particularly in quantitative assays, is highly dependent on its purity and stability. Various methodologies have been developed for its purification following synthesis, and specific storage conditions are recommended to ensure its integrity over time.

Purification Methodologies

The purification of TNB is intrinsically linked to its synthesis, which most commonly involves the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). The choice of reducing agent and subsequent purification steps are critical for removing unreacted starting materials and byproducts.

One common method involves precipitation and crystallization. Following the reduction of DTNB with β-mercaptoethanol in a Tris-HCl buffer, the pH of the solution is lowered to 1.5 using hydrochloric acid. This acidification leads to the formation of orange TNB crystals over several hours at 4°C. The crystals can then be isolated by filtration and washed with cold 0.1 M HCl, yielding a product with a purity of 99.5% as determined by HPLC. nih.gov

Another approach utilizes solid-phase reagents to simplify the removal of the reducing agent. When an immobilized form of Tris(2-carboxyethyl)phosphine (TCEP) is used to reduce DTNB, the resulting TNB solution can be purified by simple filtration to remove the solid-phase reagent and its oxidized form. researchgate.net This technique is advantageous as it is rapid, can be completed in under five minutes, and produces a nearly quantitative yield of TNB that is free from both the reducing agent and unreacted DTNB. researchgate.net Similarly, reducing DTNB with thiopropyl sepharose allows for the separation of the TNB product by filtration. mssm.edu

When sodium borohydride (NaBH₄) is used as the reducing agent, purification may require additional steps to remove contaminants. researchgate.net One described procedure involves applying a suction vacuum to the solution for approximately four hours after the reaction is complete to remove bubbles, followed by stirring in the dark. nih.gov

The following table summarizes various purification methods for 2-nitro-5-thiobenzoate.

Reducing Agent Purification/Separation Technique Reported Purity/Yield Reference
β-MercaptoethanolAcid precipitation and crystallization99.5% purity nih.gov
Immobilized TCEPFiltrationNearly 100% yield; free of reducing agent and DTNB researchgate.net
Thiopropyl SepharoseFiltrationNot specified mssm.edu
Sodium BorohydrideDegassing under suctionNot specified nih.gov

Stability and Storage

The stability of TNB is a critical factor for its use as a quantitative reagent. Both the solid form and solutions of TNB require specific storage conditions to prevent degradation.

Solid, crystalline TNB is reported to be stable indefinitely when stored at room temperature. nih.gov However, TNB is most often used in solution, where its stability is influenced by factors such as temperature, pH, and exposure to oxygen and other oxidants.

For long-term storage, solutions of TNB are typically aliquoted and stored frozen. A preparation of TNB generated by the partial reduction of DTNB was found to be stable for at least three months when stored at -80°C. nih.govnih.gov

The chemical environment of the solution significantly impacts stability. It has been noted that the presence of biological oxidants such as hypochlorous acid, hydrogen peroxide, and peroxynitrite can lead to the oxidation of TNB, which could interfere with its use in quantifying protein thiols. nih.gov To mitigate degradation via thiol:disulfide interchange, some protocols recommend acidifying TNB solutions before storage. nih.gov Conversely, an alternative strategy involves storing the solution under alkaline conditions. This method leverages the chemical equilibrium between TNB and a remaining amount of its precursor, DTNB, to maintain a stable concentration of the TNB thiol. The alkaline pH also helps to slow the dissolution of atmospheric oxygen, thereby reducing the rate of oxidation. nih.gov

The table below outlines stability data for 2-nitro-5-thiobenzoate and its precursor under various conditions.

Compound Form Storage Conditions Reported Stability Notes Reference
2-Nitro-5-thiobenzoateSolid crystalsRoom TemperatureIndefinite nih.gov
2-Nitro-5-thiobenzoateSolution-80°CAt least 3 monthsPrepared by partial reduction of DTNB and stored in aliquots. nih.govnih.gov
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)Solution in phosphate buffer (pH 7.2) with EDTA0-5°C, in the dark> 2 months, potentially up to 6 monthsPrecursor to TNB. sigmaaldrich.com

Reaction Mechanisms and Chemical Reactivity of 2 Nitro 5 Thiobenzoate Ion

Thiol-Disulfide Exchange Reactions

Thiol-disulfide exchange is a fundamental reaction for TNB, underpinning its role in biochemical assays. nih.govacs.org The process involves the cleavage of a disulfide bond by a thiol, resulting in the formation of a new disulfide and the release of a thiol. nih.gov In the context of Ellman's reagent, a thiol-containing analyte reacts with DTNB to release the brightly colored TNB anion, which can be quantified spectrophotometrically. wikipedia.orgnih.gov The reaction is generally rapid and proceeds via a classical SN2 type mechanism, where the attacking thiolate anion acts as the nucleophile. nih.govresearchgate.net

The reaction between Ellman's reagent (DTNB) and a thiol (R-SH) is rapid and stoichiometric. wikipedia.orgsmolecule.com The cleavage of the disulfide bond in DTNB by one mole of a thiol releases one mole of the 2-nitro-5-thiobenzoate (TNB) ion. wikipedia.org

Reaction Scheme: R-SH + DTNB → R-S-TNB + TNB⁻

Under specific reductive conditions, it is possible to generate two molecules of TNB from one molecule of DTNB. researchgate.netmssm.edu For instance, using a large excess of a reducing agent like thiopropyl sepharose, DTNB can be fully reduced to yield two equivalents of TNB. researchgate.netmssm.edu

The following table presents data on the reduction of varying concentrations of DTNB, demonstrating the stoichiometric yield of TNB.

Initial DTNB Concentration (μM)Produced TNB Concentration (μM)Molar Ratio (TNB/DTNB)
1020.182.02
2039.451.97
3060.882.03
4079.181.98
Data adapted from a study on the reduction of DTNB with a large excess of thiopropyl sepharose. researchgate.net

The kinetics of thiol-disulfide exchange reactions are influenced by several factors. The reaction rate is highly dependent on the pH of the medium, as the attacking species is the thiolate anion (RS⁻), not the protonated thiol (RSH). nih.gov Therefore, the reaction is typically faster at alkaline or neutral pH where a higher concentration of thiolate is present. wikipedia.org

Factors that affect the accuracy and kinetics of the thiol-disulfide exchange reaction involving DTNB include:

pH : The reaction is favored at pH values around 8. researchgate.net

Solvents : Polar aprotic co-solvents such as dimethylsulfoxide (DMSO) have been shown to accelerate the rate of thiol-disulfide exchange. nih.govacs.org

Steric Effects : The accessibility of the thiol group and the disulfide bond influences the reaction rate. Steric hindrance around either the reacting thiol or the disulfide can slow the exchange reaction. nih.gov

Oxygen Exposure : The presence of oxygen can lead to the oxidation of thiols, which can interfere with the quantification and affect the kinetics. nih.govacs.org Performing the reaction under air-free conditions is often recommended to eliminate this variable. acs.org

Oxidation Reactions

The thiol group of the 2-nitro-5-thiobenzoate ion is susceptible to oxidation by various biologically relevant oxidants. smolecule.comresearchgate.netnih.gov This reactivity makes TNB a useful probe for studying oxidative stress. smolecule.com The oxidation can lead to several products, including the disulfide (DTNB) or higher oxidation states of sulfur, such as sulfonic acid. nih.govnih.gov

Hypochlorous acid (HOCl) is a potent oxidant that reacts rapidly with thiols, including TNB. nih.gov The reaction between TNB and HOCl is utilized as a robust method for quantifying HOCl concentrations. nih.govnih.gov The stoichiometry of this reaction involves the oxidation of two moles of TNB per mole of HOCl. nih.gov The initial reaction of HOCl with a thiol is proposed to generate a sulfenyl chloride (RSCl) intermediate. nih.gov When excess HOCl is added to TNB, the reaction proceeds to form the sulfonic acid derivative. nih.gov

The reaction of TNB with a strong oxidant like HOCl can lead to the formation of 2-carboxy-5-nitrobenzenesulfonic acid. researchgate.netnih.gov When an excess of HOCl (e.g., 2 mM) is added to TNB (1 mM), the sulfonic acid product is detected. nih.gov This suggests that HOCl is a sufficiently strong oxidant to react with the initial disulfide product (DTNB) and further oxidize it to the sulfonic acid. researchgate.netnih.gov

The reaction of 2-nitro-5-thiobenzoate with hydrogen peroxide (H₂O₂) is significantly slower than its reaction with other oxidants like peroxynitrite or HOCl. nih.gov At various pH values (ranging from 5 to 8.5) and H₂O₂ concentrations, the only oxidation product observed is the disulfide, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). nih.gov The mechanism of thiol oxidation by H₂O₂ is understood to proceed through the formation of a sulfenic acid (RSOH) intermediate, which then reacts with a second thiol molecule to form the disulfide and water. nih.gov Due to the slow reaction rate of H₂O₂ with TNB, a sufficient concentration of the sulfenic acid intermediate does not accumulate to form other products like thiosulfinate. nih.gov

Reaction with Hydrogen Peroxide (H₂O₂)

Formation of Disulfide (DTNB)

The this compound can be oxidized back to its disulfide form, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). This reaction is notably observed in the presence of nitric oxide (NO) in an aerobic environment. The process is not a direct dimerization but involves the formation of reactive nitrogen species.

The proposed mechanism suggests that nitric oxide, or more likely higher oxides of nitrogen (NOx) formed from the reaction of NO with oxygen, interacts with the thiol group of the this compound. This leads to the formation of an unstable S-nitrosothiol intermediate. This intermediate then undergoes further reactions, ultimately leading to the formation of the disulfide bond of DTNB and the regeneration of nitric oxide or other nitrogen species. This reoxidation can complicate the quantification of thiols using Ellman's reagent in biological systems where nitric oxide is present. nih.gov

Reaction with Peroxynitrite Anion (ONOO⁻)

Peroxynitrite (ONOO⁻) is a potent biological oxidant formed from the rapid reaction of nitric oxide and superoxide (B77818) radicals. nih.govresearchgate.net The this compound readily reacts with peroxynitrite, leading to several oxidized sulfur species. nih.govresearchgate.net The reaction pathway and product distribution can be influenced by the concentration of peroxynitrite.

Formation of Sulfenic Acid Intermediates

The initial reaction between the this compound and peroxynitrite involves a direct two-electron oxidation of the thiolate. nih.gov This oxidation results in the formation of a transient sulfenic acid intermediate (2-nitro-5-sulfenobenzoate). nih.govresearchgate.net This intermediate is often short-lived but plays a crucial role in the subsequent formation of more stable products. nih.govnih.gov The formation of the sulfenate anion, the deprotonated form of sulfenic acid, has been observed as a transient red-colored species during this reaction. nih.govresearchgate.net

Formation of Thiosulfinate Products

Following the formation of the sulfenic acid intermediate, it can react with a second molecule of the this compound. This condensation reaction leads to the formation of a thiosulfinate, which is a disulfide S-oxide. nih.govresearchgate.net This thiosulfinate, along with the disulfide (DTNB), are major products when 2-nitro-5-thiobenzoate is treated with sub-stoichiometric amounts of peroxynitrite. nih.gov At higher concentrations of peroxynitrite, further oxidation to the sulfonic acid becomes more prominent. nih.gov

Table 1: Products of the Reaction between 2-Nitro-5-thiobenzoate and Peroxynitrite

Reactant Oxidant Key Intermediates/Products

Role in S-Cyanylation and Cleavage at Cysteine Residues (Analogs)

An important analog of the this compound, 2-nitro-5-thiocyanatobenzoic acid (NTCB), is utilized as a chemical reagent for the specific modification and cleavage of proteins at cysteine residues. allpeptide.comnih.govnih.gov This process, known as S-cyanylation, is a valuable tool in protein chemistry for peptide mapping and protein sequencing. allpeptide.comacs.orgexlibrisgroup.com

The reaction proceeds in two main steps:

S-Cyanylation: The sulfhydryl group of a cysteine residue attacks the thiocyanate (B1210189) group of NTCB. This results in the formation of a cyanylated cysteine residue and the release of the this compound as a leaving group.

Cleavage: Under basic conditions (typically around pH 9), the cyanylated cysteine undergoes a cyclization reaction. The sulfur atom of the thiocyano group is attacked by the nitrogen atom of the succeeding peptide bond. This leads to the cleavage of the peptide bond C-terminal to the modified cysteine residue, resulting in the formation of a new N-terminus with a cyclized, modified cysteine. allpeptide.com

However, the efficiency of cleavage can be affected by side reactions, such as the carbamylation of lysine (B10760008) residues and a rearrangement of the cyanylated cysteine to a cleavage-resistant product. nih.gov

Other Chemical Transformations (e.g., Reduction of Nitro Group, Esterification of Carboxylic Acid)

The this compound possesses two other functional groups that can undergo chemical transformations: the nitro group and the carboxylic acid group.

Reduction of the Nitro Group: The aromatic nitro group of the this compound can be reduced to an amino group. This transformation is a common reaction for nitroarenes and can be achieved using various reducing agents. wikipedia.org Common methods include catalytic hydrogenation (e.g., using palladium on carbon) or reduction with metals in acidic media (e.g., iron in acetic acid). wikipedia.org This conversion would yield 2-amino-5-thiobenzoic acid, a compound with different electronic and chemical properties.

Esterification of the Carboxylic Acid: The carboxylic acid group can be converted to an ester through Fischer esterification. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process, and using a large excess of the alcohol can drive the reaction towards the formation of the ester product. masterorganicchemistry.com This would result in the formation of an alkyl 2-nitro-5-thiobenzoate.

Table 2: Potential Chemical Transformations of 2-Nitro-5-thiobenzoate

Functional Group Reaction Type Potential Reagents Potential Product
Nitro Group Reduction H₂, Pd/C; Fe, Acetic Acid 2-Amino-5-thiobenzoic acid

Spectroscopic and Analytical Characterization of 2 Nitro 5 Thiobenzoate Ion in Research

UV-Visible Spectroscopy

UV-Visible spectroscopy is a fundamental technique for the detection and quantification of the 2-nitro-5-thiobenzoate ion, owing to its strong absorbance in the visible region.

The this compound is the product of the reaction between 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, and a thiol-containing compound. nih.gov While DTNB itself has negligible absorbance, its reaction with a sulfhydryl group yields the intensely yellow-colored TNB dianion (TNB²⁻). nih.gov This distinct color is due to its chromophoric properties, with a characteristic absorption maximum around 412 nm. nih.govacs.orgchemicalbook.com In some studies, the absorption peak is noted at 410 nm. acs.org The absorption at 412 nm is independent of pH above 7.3. nih.gov This property allows for the facile detection of micromolar concentrations of thiols.

The molar extinction coefficient (ε) of the TNB ion is a critical parameter for its quantitative analysis, although its precise value has been a subject of some debate in the scientific literature. nih.gov The originally reported value was 13,600 M⁻¹cm⁻¹. nih.gov However, subsequent studies have reported a range of values. A detailed study determined the molar absorption coefficient of purified TNB²⁻ at 412 nm to be 14,150 M⁻¹cm⁻¹ in dilute salt solutions. nih.gov Another source cites a value of 14,140 M⁻¹cm⁻¹ at 412 nm. acs.orgresearchgate.net The variability in the reported values, ranging from 11,400 to 14,150 M⁻¹cm⁻¹, underscores the importance of experimental conditions in its determination. nih.gov

Reported Molar Extinction Coefficients of this compound
Molar Extinction Coefficient (M⁻¹cm⁻¹)Wavelength (nm)ConditionsReference
13,600Not SpecifiedOriginal work by Ellman nih.gov
14,150412Purified TNB²⁻ in dilute salt solutions (0.1 M NaOH or 0.1 M phosphate (B84403) buffer with 1 mM EDTA, pH 7.27) nih.gov
14,140412Not Specified acs.orgresearchgate.net
13,700412In 6 M guanidinium (B1211019) chloride nih.gov
11,400 - 14,150Not SpecifiedRange of reported values nih.gov

The spectroscopic properties of the this compound are sensitive to the solvent environment. nih.gov The position, intensity, and shape of the absorption bands can change with the type of solvent. nist.gov For instance, in the presence of 6 M guanidinium chloride, the absorption maximum (λmax) of TNB²⁻ shifts to 421 nm, which results in a change in the molar absorptivity at 412 nm to 13,700 M⁻¹cm⁻¹. nih.gov Similar shifts and changes in molar absorptivity are also observed in 8 M urea (B33335) and 3 M NaOH. nih.gov The presence of 2% (w/v) sodium dodecyl sulfate (B86663) also appears to affect the spectrum of TNB²⁻. nih.gov These solvent effects highlight the necessity of considering the chemical environment when performing quantitative measurements of the TNB ion. nih.gov

Solvent Effects on the Spectroscopic Properties of this compound
Solvent/ConditionEffect on Absorption SpectrumReference
6 M Guanidinium Chlorideλmax shifts to 421 nm; molar absorptivity at 412 nm is 13,700 M⁻¹cm⁻¹ nih.gov
8 M UreaShifts in λmax and changes in molar absorptivity nih.gov
3 M NaOHShifts in λmax and changes in molar absorptivity nih.gov
2% (w/v) Sodium Dodecyl SulfateApparent sensitivity of the TNB²⁻ spectrum nih.gov

High-Performance Liquid Chromatography (HPLC) Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of the this compound and its related compounds. Reverse-phase HPLC is commonly employed for this purpose.

In a typical application, reaction products of TNB are analyzed on a Zorbax 300SB C18 column. The mobile phase often consists of an isocratic elution with a mixture of acetonitrile (B52724) and water, containing 0.1% trifluoroacetic acid (TFA). For instance, a mobile phase of 45% acetonitrile and 55% water with 0.1% TFA has been used. Detection is typically carried out by monitoring the absorbance at multiple wavelengths, such as 260 nm and 320 nm. Another method utilizes a detection wavelength of 326 nm, with a reported detection limit for TNB of 15 pmol.

Typical HPLC Conditions for this compound Analysis
ParameterConditionReference
ColumnReverse phase Zorbax 300SB C18 (4.6 × 150 mm, 5 μm)
Mobile PhaseIsocratic elution with 45% acetonitrile/55% water containing 0.1% TFA
Flow Rate0.5 ml/min
Detection Wavelengths260 nm and 320 nm
Alternative Detection Wavelength326 nm

Nuclear Magnetic Resonance (NMR) Spectroscopy

While Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, specific ¹H and ¹³C NMR spectral data for the isolated this compound are not extensively detailed in the reviewed literature. One study involving the reaction of TNB with glutathione (B108866) (GSH) used ¹H NMR to monitor the reaction progress. acs.org However, the focus was on the disappearance of the GSH proton resonance and the appearance of new peaks corresponding to glutathione disulfide (GSSG), rather than providing a detailed analysis of the TNB spectrum itself. acs.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing valuable information about the molecular weight and structure of a compound. In the analysis of the this compound (TNB), electrospray ionization (ESI) is a commonly employed technique, particularly in the negative ion mode, due to the acidic nature of the carboxylic acid group.

In negative mode ESI-MS, the 2-nitro-5-thiobenzoic acid molecule readily loses a proton (deprotonation) from its carboxylic acid group to form the corresponding carboxylate anion, [M-H]⁻. This ion is then detected by the mass spectrometer. The theoretical monoisotopic mass of neutral 2-nitro-5-thiobenzoic acid (C₇H₅NO₄S) is approximately 199.0045 Da. Consequently, the deprotonated this compound is observed at an m/z value of approximately 198.0.

Research involving the oxidation of 5-thio-2-nitrobenzoic acid has utilized electrospray ionization mass spectrometry in negative ion mode to identify various reaction products. nih.gov For instance, the formation of a sulfonic acid derivative was confirmed by the detection of an ion with a mass-to-charge ratio (m/z) of 246, corresponding to the [M-1]⁻ ion. nih.gov In the same study, a thiosulfinate product was identified with an m/z of 411, also as the [M-1]⁻ ion. nih.gov

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For the this compound ([M-H]⁻), collision-induced dissociation (CID) would likely lead to characteristic fragmentation patterns based on its functional groups. While specific experimental fragmentation data for this ion is not widely published, logical fragmentation pathways can be predicted based on the known behavior of nitroaromatic compounds and benzoic acid derivatives in MS/MS analysis.

Common fragmentation pathways for the deprotonated this compound would involve the loss of small neutral molecules. The presence of the nitro group could lead to the loss of nitric oxide (NO) or nitrogen dioxide (NO₂). The carboxylic group can undergo decarboxylation, resulting in the loss of carbon dioxide (CO₂).

The table below outlines the key ions that are observed or predicted in the mass spectrometric analysis of the this compound.

Ion DescriptionIonization ModeTheoretical m/z
Deprotonated molecule [M-H]⁻ESI-198.0
Fragment from loss of NO₂ [M-H-NO₂]⁻ESI-MS/MS152.0
Fragment from loss of CO₂ [M-H-CO₂]⁻ESI-MS/MS154.0
Fragment from loss of COOH [M-H-COOH]⁻ESI-MS/MS153.0

Further detailed research findings from mass spectrometry analyses are summarized in the following table, including observed ions from related reaction products.

AnalytePrecursor Ion (m/z)Ionization TechniqueKey Findings and Observed Fragment Ions (m/z)
2-Nitro-5-thiobenzoate198.0ESI-Detection of the deprotonated molecular ion.
2-Nitro-5-thiobenzoate Sulfonic Acid Derivative246.0ESI-Identification of the [M-1]⁻ ion of the sulfonic acid oxidation product. nih.gov
2-Nitro-5-thiobenzoate Thiosulfinate Derivative411.0ESI-Identification of the [M-1]⁻ ion of the thiosulfinate oxidation product. nih.gov

Applications in Biochemical and Analytical Research

Quantification of Thiol Groups in Biological Samples

The reaction between DTNB and free thiols is rapid and stoichiometric, making it a widely used method for quantifying sulfhydryl groups in a variety of biological samples. The concentration of thiols can be determined by comparing the absorbance of the TNB produced to a standard curve generated with a known thiol-containing compound, such as cysteine, or by using the molar extinction coefficient of TNB. cerealsgrains.orgaatbio.com

Protein and Peptide Thiol Quantification

A primary application of the TNB-generating reaction is the quantification of free sulfhydryl groups in proteins and peptides. wikipedia.org This is crucial for characterizing protein structure, function, and modification. The assay can be performed under denaturing conditions, for example, in the presence of 6 M guanidinium (B1211019) hydrochloride or 8 M urea (B33335), to ensure that all cysteine residues, including those buried within the protein's three-dimensional structure, are accessible for reaction with DTNB. wikipedia.org It is important to note that the molar extinction coefficient of TNB can be slightly affected by high concentrations of denaturants. wikipedia.org

The standard procedure involves incubating the protein or peptide sample with DTNB in a suitable buffer, typically at a pH between 7 and 8, and then measuring the absorbance at 412 nm. broadpharm.com The number of free thiol groups per molecule can then be calculated. This method is valuable for assessing the redox state of cysteine residues, which can be indicative of protein oxidation or involvement in disulfide bond formation. mdpi.com

Low-Molecular-Weight Thiol (e.g., Glutathione) Quantification

The assay is also extensively used to measure the concentration of low-molecular-weight thiols, with a particular focus on glutathione (B108866) (GSH), a key antioxidant in most biological systems. wikipedia.org The quantification of GSH is often used as an indicator of the cellular redox state and the capacity to counteract oxidative stress. In biological samples such as blood, plasma, or cell lysates, the total thiol content, including both protein-bound and low-molecular-weight thiols, can be measured. wikipedia.orgwindows.net To specifically quantify low-molecular-weight thiols like GSH, proteins are typically removed from the sample by precipitation before the assay is performed.

An enzymatic recycling assay can be employed to enhance the sensitivity of glutathione detection. In this method, glutathione reductase is used to recycle the oxidized glutathione (GSSG) back to its reduced form (GSH), which can then react with DTNB to produce more TNB. This amplification of the signal allows for the detection of very low levels of glutathione. nih.gov

Methodological Adaptations for Complex Matrices (e.g., Insoluble Proteins, Cereals)

Quantifying thiols in complex matrices, such as insoluble proteins or food products like cereals, presents unique challenges due to the poor solubility of the proteins. cerealsgrains.orgcerealsgrains.org Standard aqueous-based assays often lead to an underestimation of the thiol content in such samples. cerealsgrains.org To overcome this, a "solid-phase" assay has been developed where the entire sample is suspended in a reaction buffer containing surfactants like urea and/or sodium dodecyl sulfate (B86663) (SDS). cerealsgrains.orgcerealsgrains.org

This approach allows DTNB to react with both soluble and insoluble proteins directly, releasing the soluble TNB chromophore into the solution. cerealsgrains.org After the reaction, the insoluble material is removed by centrifugation, and the absorbance of the supernatant is measured at 412 nm. cerealsgrains.orgcerealsgrains.org This method has been successfully applied to determine the thiol and disulfide content in corn meal, providing a more accurate and reproducible measurement compared to methods that rely on initial protein solubilization. cerealsgrains.orgcerealsgrains.org

Table 1: Comparison of Thiol Quantification in Corn Meal Using Different Assay Methods

Assay MethodThiol Content (nmol/mg)Standard Error
Two-Step Assay (Solubilization then reaction)6.81.1
Solid-Phase Assay (Direct reaction in suspension)9.10.3

Data adapted from Chan, K.-Y., and Wasserman, B. P. (1993). Direct Colorimetric Assay of Free Thiol Groups and Disulfide Bonds in Suspensions of Solubilized and Particulate Cereal Proteins. Cereal Chemistry, 70(1), 22-26. cerealsgrains.orgcerealsgrains.org

High-Throughput Screening for Thiol Content

The simplicity and colorimetric nature of the DTNB assay make it highly amenable to high-throughput screening (HTS) applications. acs.org The assay can be readily adapted to a 96-well plate format, allowing for the simultaneous analysis of numerous samples. acs.org This is particularly useful in drug discovery and toxicology studies for screening compounds that may alter the cellular thiol status.

A rapid and thiol-specific HTS assay has been developed for the simultaneous relative quantification of total thiols, protein thiols, and nonprotein thiols in cells. acs.org This method involves cell lysis and subsequent reaction with DTNB in a 96-well plate, with absorbance readings taken by a microplate reader. acs.org Such HTS assays are invaluable for efficiently assessing the impact of various treatments on cellular redox homeostasis.

Assessment of Oxidative Stress and Redox Biology

The quantification of thiols is intrinsically linked to the study of oxidative stress and redox biology, as thiol groups are highly susceptible to oxidation by reactive oxygen species (ROS). windows.netethosbiosciences.com A decrease in the concentration of free thiols in biological samples is often indicative of increased oxidative stress. mdpi.comethosbiosciences.com

Monitoring Reactive Oxygen Species and Oxidants

While the primary use of the DTNB assay is to quantify thiols, the stability and reactivity of the TNB product itself in the presence of various oxidants have been investigated to understand its utility and limitations in environments with ongoing oxidative processes. nih.gov The TNB molecule can be oxidized by biologically relevant oxidants, which can potentially interfere with the accuracy of thiol quantification if these oxidants are present in the sample. nih.gov

Studies have shown that TNB reacts with different ROS to form various oxidation products. nih.gov For instance:

Peroxynitrite (ONOO⁻) : Reacts with TNB to form products including the disulfide DTNB, a thiosulfinate, and a sulfonic acid derivative. nih.gov

Hydrogen Peroxide (H₂O₂) : The reaction of H₂O₂ with TNB is relatively slow, with the primary oxidation product being DTNB. nih.gov

Hypochlorous Acid (HOCl) : This potent oxidant reacts rapidly with TNB, and in excess, it can oxidize the disulfide DTNB completely to the corresponding sulfonic acid. nih.gov The oxidation of two moles of TNB by one mole of HOCl can be used to quantify HOCl concentrations. nih.gov

Nitric Oxide (NO) : In the presence of oxygen, NO can react with TNB, leading to its reoxidation back to DTNB, which results in a loss of absorbance at 412 nm. This interaction can complicate the determination of thiol groups in systems where NO is actively being produced. nih.gov

The differential reactivity of TNB with various oxidants can be exploited to some extent to monitor the presence of these species. For example, a decrease in the TNB signal in the presence of a photosensitizer under light irradiation has been used to assess the generation of ROS and the capacity of the photosensitizer to oxidize thiols like glutathione. acs.org

Table 2: Reactivity of TNB and DTNB with Biologically Relevant Oxidants

OxidantReactivity with TNBPrimary TNB Oxidation Product(s)Reactivity with DTNBPrimary DTNB Oxidation Product(s)
Peroxynitrite (ONOO⁻)ReactiveDTNB, Thiosulfinate, Sulfonic acidPartially reactiveSulfonic acid
Hydrogen Peroxide (H₂O₂)Slowly reactiveDTNBNo significant reaction-
Hypochlorous Acid (HOCl)Rapidly reactiveOxidized to disulfide and furtherReactiveSulfonic acid
Nitric Oxide (NO) + O₂ReactiveReoxidized to DTNB--

This table summarizes findings from studies on the oxidation of TNB and DTNB. nih.govnih.govnih.gov

Probing Cellular Responses to Oxidative Damage

The 2-nitro-5-thiobenzoate (TNB) ion is a valuable tool for investigating cellular responses to oxidative damage due to its reactivity with various oxidizing agents. nih.gov Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, can lead to damage of cellular components, including proteins. A key application of TNB in this context is the measurement of hypochlorous acid (HOCl), a potent oxidant produced by cells, particularly immune cells, during inflammatory responses. The reaction between HOCl and TNB allows for the quantification of this specific ROS, providing insights into the oxidative environment of the cell. nih.gov

The reaction stoichiometry involves the oxidation of two moles of TNB per mole of HOCl. nih.gov This reaction leads to a quantifiable decrease in the concentration of TNB, which can be monitored spectrophotometrically by measuring the loss of its characteristic absorbance at 412 nm. nih.gov This method provides a robust estimate of HOCl concentrations, which is crucial for understanding the role of this oxidant in cellular damage and signaling pathways. nih.gov

Furthermore, studies have explored the oxidation of TNB by other biologically relevant oxidants, such as peroxynitrite anion (ONOO⁻) and hydrogen peroxide (H₂O₂). nih.gov These investigations have identified various oxidation products of TNB, including the corresponding sulfonic acid derivative and a thiosulfinate. nih.gov The formation of these products highlights the susceptibility of the thiol group in TNB to oxidation by different ROS. This reactivity makes TNB a useful indicator for the presence of various oxidants within a biological system, thereby aiding in the characterization of the cellular redox environment under conditions of oxidative stress. nih.gov The stability of TNB in the presence of these oxidants is a critical factor in its application, and understanding its oxidation pathways is essential for accurate interpretation of experimental results. nih.gov

Enzyme Activity and Kinetics Studies

The 2-nitro-5-thiobenzoate (TNB) ion, produced from the reaction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, with sulfhydryl groups, is extensively used in enzyme activity and kinetics studies. acs.org This application is particularly relevant for enzymes that rely on cysteine residues for their catalytic activity or are regulated by changes in the redox state of their thiols. nih.gov The reaction between DTNB and a thiol-containing compound results in the formation of a mixed disulfide and the release of one mole of TNB for every mole of sulfhydryl group reacted. nih.gov The liberated TNB has a distinct yellow color and a maximum absorbance at 412 nm, allowing for its sensitive and quantitative detection using spectrophotometry. nih.govnih.gov

The following table summarizes key parameters of the TNB-based assay for thiol quantification:

ParameterValueReference
Molar Extinction Coefficient of TNB14,140 M⁻¹cm⁻¹ at 412 nm nih.gov
Optimal pH for Reaction~8.0 researchgate.net
Wavelength of Maximum Absorbance412 nm nih.govnih.gov

This colorimetric assay provides a continuous and straightforward method to monitor enzyme reactions that involve the consumption or generation of thiol groups. nih.gov By measuring the rate of TNB formation, researchers can determine the kinetic parameters of an enzyme, such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). dntb.gov.ua

Quantification of Thiol Changes in Enzyme Active Sites

A primary application of the DTNB/TNB system in enzymology is the quantification of changes in the thiol status of enzyme active sites. Many enzymes possess cysteine residues within their active sites that are crucial for catalysis. nih.gov The reactivity of these cysteine thiols can be altered by various factors, including substrate binding, inhibitor interactions, or post-translational modifications. By treating an enzyme with DTNB and measuring the amount of TNB produced, it is possible to determine the number of accessible and reactive sulfhydryl groups.

This method can be used to:

Determine the total number of accessible cysteine residues in a protein under native conditions.

Monitor changes in cysteine accessibility upon substrate or cofactor binding, providing insights into conformational changes associated with the enzyme's catalytic cycle.

Assess the extent of oxidative damage to an enzyme by quantifying the loss of free thiols.

Characterize the mechanism of action of inhibitors that target active site cysteines.

For example, a decrease in the amount of TNB generated after treating an enzyme with an inhibitor suggests that the inhibitor may be binding to or modifying a cysteine residue in the active site.

Detection of Thiol-Dependent Enzyme Mechanisms

The DTNB/TNB assay is also instrumental in identifying and characterizing enzymes that utilize a thiol-dependent catalytic mechanism. nih.gov In such enzymes, a cysteine residue in the active site often acts as a nucleophile, forming a transient covalent intermediate with the substrate. The reaction with DTNB can be used to probe the role of these essential cysteines.

Key experimental approaches include:

Inactivation studies: Pre-incubation of the enzyme with DTNB can lead to the modification of the active site cysteine, resulting in a loss of enzymatic activity. This observation provides strong evidence for the involvement of a thiol group in catalysis.

Substrate protection assays: If a substrate or a competitive inhibitor binds to the active site, it can protect the essential cysteine residue from modification by DTNB. This results in a smaller decrease in enzyme activity compared to when the enzyme is treated with DTNB in the absence of the substrate.

Monitoring thiol-disulfide exchange reactions: Some enzymes catalyze reactions involving the interchange between a thiol and a disulfide. The DTNB/TNB system can be used to follow the changes in the concentration of free thiols throughout the reaction, providing valuable information about the reaction mechanism.

Protein Interaction and Modification Studies

The unique reactivity of the thiol group in cysteine residues makes the DTNB/TNB system a valuable tool for studying protein interactions and modifications. chimia.ch The accessibility and reactivity of cysteine residues can change significantly when a protein binds to another protein or undergoes post-translational modification. These changes can be detected and quantified by measuring the amount of TNB produced upon reaction with DTNB.

Colorimetric Assays for Protein-Protein Interactions

Changes in the surface accessibility of cysteine residues are often associated with the formation of protein-protein complexes. Cysteine residues that are exposed on the surface of an unbound protein may become buried at the interface of a protein complex. This change in accessibility can be probed using DTNB. A reduction in the amount of TNB generated after the formation of a protein complex, as compared to the individual proteins, indicates that one or more cysteine residues are located at the interaction interface.

This approach can be used to:

Identify potential binding sites on proteins.

Screen for inhibitors that disrupt protein-protein interactions by preventing the conformational changes that shield cysteine residues.

Study the kinetics of protein-protein association and dissociation by monitoring the time-dependent changes in cysteine accessibility.

Cysteine Bioconjugation and Chemoproteomic Profiling (using DTNB/analogs)

The reaction of DTNB with cysteine residues results in the formation of a mixed disulfide, effectively conjugating a TNB moiety to the protein. nih.gov This principle is fundamental to various chemoproteomic strategies aimed at identifying and quantifying reactive cysteine residues across the proteome. nih.gov In these approaches, cells or protein lysates are treated with DTNB or its analogs, which contain a reporter tag (e.g., biotin (B1667282) or a clickable alkyne group) in addition to the reactive disulfide bond.

The general workflow for chemoproteomic profiling of reactive cysteines involves:

Labeling: Treatment of the proteome with a cysteine-reactive probe, such as an analog of DTNB.

Enrichment: The labeled proteins are then enriched using an affinity resin that specifically binds to the reporter tag.

Identification and Quantification: The enriched proteins are identified and quantified using mass spectrometry.

This powerful technique allows for the global analysis of cysteine reactivity in response to various cellular stimuli, disease states, or drug treatments. nih.gov By comparing the cysteine reactivity profiles between different conditions, researchers can identify specific cysteine residues that are involved in protein function, regulation, and drug-target interactions. nih.gov

The following table provides a simplified overview of the application of DTNB and its analogs in cysteine-focused chemoproteomics:

ApplicationDescription
Identification of hyper-reactive cysteines Pinpointing functionally important cysteine residues that exhibit unusually high nucleophilicity. nih.gov
Drug target discovery Identifying the protein targets of cysteine-reactive drugs and covalent inhibitors. chimia.ch
Mapping protein interaction sites Identifying cysteine residues whose reactivity is altered upon the formation of protein complexes.
Probing redox signaling pathways Characterizing the changes in the redox state of specific cysteine residues in response to oxidative stress. nih.gov

Cleavage and Cyanylation of Cysteine Residues in Proteins (using NTCB)

The specific chemical cleavage of peptide chains at the N-terminal side of cysteine residues is a valuable technique in protein chemistry, particularly for protein sequencing and analysis. This is achieved through the use of 2-nitro-5-thiocyanatobenzoic acid (NTCB). The process involves two main steps: the cyanylation of the cysteine's sulfhydryl group, followed by a base-catalyzed cleavage of the adjacent peptide bond. This results in the formation of an N-terminal peptide and a series of peptides with a 2-iminothiazolidine-4-carboxyl group at their N-terminus. nih.gov

The reaction with NTCB selectively modifies the cysteine to an S-cyano-cysteine. mdpi.com This intermediate is key to the subsequent cleavage. However, the traditional two-step reaction often suffers from lengthy incubation times and incomplete cleavage. nih.gov Research has shown that incomplete cleavage is not primarily due to the previously assumed β-elimination reaction that forms dehydroalanine. nih.govallpeptide.com Instead, other side reactions have been identified, including the carbamylation of lysine (B10760008) residues and a mass-neutral rearrangement of the cyanylated cysteine, which produces a product resistant to cleavage. nih.gov

To optimize the cleavage process, various conditions have been studied. It was found that higher pH levels significantly accelerate both the cleavage and β-elimination reactions. nih.gov Optimal results have been achieved using a 1 M ammonium (B1175870) hydroxide (B78521) solution, which can complete the cleavage within an hour at room temperature. nih.gov This is a significant improvement over the previously reported 12 to 80 hours of incubation in mildly alkaline buffers. nih.gov Furthermore, it has been discovered that efficient NTCB cleavage can be performed in a single step, bypassing the need for a separate prior cyanylation step. nih.gov The use of stronger nucleophiles, such as glycine, has also been shown to promote more efficient cleavage. nih.gov The efficiency of the cleavage reaction is also dependent on the amino acid sequence, with Pro-Cys and Tyr-Cys bonds showing resistance to cleavage. nih.gov

ParameterTraditional MethodOptimized Method
Reaction StepsTwo steps (cyanylation then cleavage)Can be performed in a single step
Cleavage ConditionsMildly alkaline (pH 8-9)1 M ammonium hydroxide
Incubation Time12 to 80 hours~1 hour
Major Side Reactionsβ-elimination, carbamylation of lysine, rearrangement of cyanylated cysteineMinimized due to shorter reaction time

Analytical Determination of Specific Species

Hypochlorous Acid (HOCl) Concentration Measurement

The 2-nitro-5-thiobenzoate (NTB) ion is instrumental in a robust method for determining the concentration of hypochlorous acid (HOCl). nih.govnih.gov This is particularly important as HOCl solutions are known to decay over time, necessitating routine measurement. nih.gov The method is based on the rapid reaction between HOCl and the thiol moiety of NTB. nih.gov In this reaction, two moles of NTB are oxidized by one mole of HOCl. nih.gov

The quantification of HOCl is achieved by measuring the decrease in the concentration of NTB, which has a strong absorbance at 412 nm with a molar extinction coefficient of 14,140 M⁻¹cm⁻¹. nih.gov The change in absorbance before and after the addition of a small volume of diluted HOCl is used to calculate the concentration using the Beer-Lambert law. nih.gov NTB is typically generated by the reduction of 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, with a reducing agent like sodium borohydride (B1222165). nih.gov

AnalyteReagentPrincipleWavelength for DetectionMolar Extinction Coefficient
Hypochlorous Acid (HOCl)2-nitro-5-thiobenzoate (NTB)Oxidation of 2 moles of NTB per mole of HOCl412 nm14,140 M⁻¹cm⁻¹

Sulfide (B99878) Determination

A sensitive and selective method for the determination of sulfide involves its reaction with 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB). rsc.org This method can be enhanced by using headspace liquid-phase microextraction combined with an optical immersion probe for online spectrophotometric determination. rsc.org The underlying principle is the release of hydrogen sulfide from an acidified aqueous sample, which is then extracted into an aqueous solution of DTNB. rsc.org The reaction between hydrogen sulfide and DTNB breaks the disulfide bond, forming the 2-nitro-5-thiobenzoate anion. rsc.org This anion imparts a yellow color to the solution, and its absorbance is measured to quantify the initial sulfide concentration. rsc.org

Metal Ion Detection (using parent acid)

The parent acid, 5-thio-2-nitrobenzoic acid (TNBA), can be used to functionalize gold nanoparticles (AuNPs) for the selective sensing of specific metal ions. rsc.org For instance, TNBA-modified AuNPs have been employed for the detection of chromium(VI). rsc.org This method is based on the differential interaction of Cr(VI) and Cr(III) with the functionalized nanoparticles. rsc.org In the presence of Cr(III), the TNBA-AuNPs aggregate, while they remain dispersed in the presence of Cr(VI). rsc.org This property allows for the separation of Cr(III) from Cr(VI). rsc.org The subsequent addition of a reducing agent like ascorbic acid to the supernatant containing Cr(VI) reduces it to Cr(III), which then induces the aggregation of the TNBA-AuNPs. rsc.org This colorimetric change can be used to detect Cr(VI) with high selectivity over other metal ions, with a minimum detectable concentration of 1 μM. rsc.org

Surface Plasmon Resonance (SPR) Applications in Thiol Quantification

The principles of Ellman's assay, which traditionally relies on the spectrophotometric measurement of the 2-nitro-5-thiobenzoate (TNB²⁻) ion in solution, have been adapted for surface-based thiol quantification using multiparametric surface plasmon resonance (MP-SPR). acs.orgnih.govnih.gov This technique allows for the quantification of thiol groups in proteins that are immobilized on a sensor surface. nih.gov

In this application, the reaction between 5,5′-dithio-bis(2-nitrobenzoic acid) (DTNB) and the free thiol groups of cysteine residues in the immobilized protein occurs in a 1:1 stoichiometric ratio. acs.orgnih.gov This reaction results in one TNB²⁻ ion being covalently attached to the protein's cysteine residue, while the other is released. acs.orgnih.gov Instead of measuring the absorbance of the released ion, MP-SPR measures the mass of the TNB²⁻ ion that becomes attached to the protein. acs.orgnih.gov The change in the SPR angle upon the interaction of DTNB with the immobilized protein is directly related to the surface coverage of the TNB²⁻ ions. nih.gov By comparing the surface coverage of the TNB²⁻ ions to the surface coverage of the protein (also determined by MP-SPR), the number of cysteine residues per protein molecule can be accurately determined. nih.gov For example, this method has been successfully used to confirm the presence of four cysteine residues in human cofilin-1. nih.gov

TechniqueAnalytePrincipleMeasured ParameterKey Finding
Multiparametric Surface Plasmon Resonance (MP-SPR)Thiols in immobilized proteins (e.g., Cysteine residues in Cofilin-1)Reaction with DTNB, leading to the attachment of a TNB²⁻ ion to each thiol group.Change in SPR angle, corresponding to the mass of attached TNB²⁻.Allows for the quantification of the number of thiol groups per protein molecule on a surface.

Quantum Dot Functionalization and Ligand Exchange Studies

The functionalization of quantum dots (QDs) is crucial for their application in biological and biomedical fields, often requiring the exchange of their original hydrophobic ligands for water-soluble ones. nih.gov Thiol-based ligands are frequently used for this purpose due to the high affinity of sulfur for the QD surface. nih.gov The process of ligand exchange, also known as "cap exchange," involves replacing the initial stabilizing monolayer on the QD surface, which is often composed of molecules like trioctylphosphine (B1581425) oxide (TOPO), with new ligands that impart desired properties, such as water solubility. researchgate.net

However, many protocols for ligand exchange with short-chain thiol-based ligands can require harsh conditions, such as high temperatures, which may lead to a decrease in the quantum yield and poor colloidal stability of the QDs in aqueous solutions. nih.gov To address these issues, modified protocols have been developed that utilize milder reaction conditions, for example, reduced temperatures (around 60 °C) and the use of an organic base like tetramethylammonium (B1211777) hydroxide to enhance the reactivity of the thiol with the QD surface, thereby preventing uncontrolled aggregation. nih.gov The stability and properties of the functionalized QDs, including their hydrodynamic size and zeta potential, are important characteristics that are evaluated after the ligand exchange process. nih.gov

Theoretical and Computational Studies of 2 Nitro 5 Thiobenzoate Ion

Computational Modeling of Reaction Mechanisms

Computational modeling plays a crucial role in understanding the intricate details of chemical reactions at a molecular level. For the 2-nitro-5-thiobenzoate ion, this involves modeling its formation from 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) and its subsequent reactions, such as the one with nitric oxide.

The reaction of the this compound with nitric oxide (NO) under aerobic conditions has been a subject of interest. Computational studies on related systems suggest that NO, particularly in the form of its higher oxides (NOx), can interact with the thiol group. This interaction can lead to the formation of an unstable nitrosothiol intermediate, which may then be oxidized and dimerize back to the disulfide, DTNB. nih.gov This proposed mechanism, supported by the observation that the final product's UV/VIS spectrum is identical to that of DTNB, explains the loss of the characteristic yellow color of the 2-nitro-5-thiobenzoate solution in the presence of NO and oxygen. nih.gov

Furthermore, ab initio molecular orbital calculations have been employed to study the energetics and mechanisms of reactions involving substituted singlet nitrenium ions with water. nist.gov While not directly involving the this compound, these studies on related nitro-aromatic species provide a framework for understanding the reactivity of the nitro group and its influence on reaction pathways. Such computational approaches can predict reaction barriers and the stability of intermediates, offering a detailed picture of the reaction landscape. nist.gov

The table below summarizes key aspects of computational modeling applied to reaction mechanisms relevant to the this compound.

Reaction Computational Approach Key Findings
Reaction with Nitric OxideUV/VIS Spectroscopy and Mechanistic InferenceFormation of an unstable nitrosothiol, followed by oxidation and dimerization back to DTNB. nih.gov
Reactions of Substituted Nitrenium IonsAb initio Molecular Orbital CalculationsElucidation of reaction energetics, barrierless formation of intermediates, and the effect of substituents on reaction pathways. nist.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and inherent reactivity of molecules like the this compound. These methods, including Density Functional Theory (DFT) and ab initio techniques, provide detailed information about electron distribution, molecular orbitals, and the influence of substituents on the aromatic ring.

The electronic properties of the this compound are largely dictated by the interplay between the electron-withdrawing nitro group (-NO₂) and the sulfur-containing substituent (-S⁻). The nitro group is a strong π-electron acceptor, which significantly influences the electron density distribution across the benzene ring. researchgate.net This effect can be quantitatively described using quantum chemical descriptors. researchgate.net In contrast, the thiolate group is a strong electron-donating group. The presence of both an electron-withdrawing and an electron-donating group on the same aromatic ring leads to a polarized electronic structure, which is key to its reactivity and spectroscopic properties.

DFT calculations have been used to study the nature of interactions involving aromatic thiols. These studies reveal that the electronic coupling between the sulfur atom and the aromatic ring can enhance the molecule's interaction with metal surfaces. aps.org Furthermore, the analysis of molecular orbitals can explain the stability of certain conformations and the nature of non-covalent interactions, such as S–H/π interactions, which are driven by favorable orbital overlaps. nih.govacs.org

The following table presents a summary of quantum chemical methods and their applications in studying molecules related to the this compound.

Computational Method Application Insights Gained
Density Functional Theory (DFT)Analysis of thiol-aromatic interactionsUnderstanding of electronic coupling and the nature of hybrid orbitals at molecule-metal junctions. aps.org
Ab initio Molecular Orbital TheoryStudy of substituted nitrobenzenesCharacterization of the strong electron-withdrawing nature of the nitro group and its resonance effects. researchgate.net
Natural Bond Orbital (NBO) AnalysisConformational analysis of aromatic thiolsIdentification of lone pair characteristics and their role in determining molecular conformation. researchgate.net

Simulation Studies of Molecular Interactions

Simulation studies, such as molecular dynamics (MD) and the calculation of molecular interaction fields (MIFs), provide a dynamic and three-dimensional perspective on how the this compound interacts with its environment.

Molecular dynamics simulations can be used to explore the conformational landscape and binding stability of molecules with similar structures, such as thiophene carboxamide derivatives. nih.govrsc.orgresearchgate.net These simulations track the movements of atoms over time, providing insights into the stability of ligand-protein complexes and identifying key residues involved in binding. rsc.orgresearchgate.net For the this compound, MD simulations could be employed to study its interaction with biological macromolecules, such as proteins, to understand the structural basis of its use in biochemical assays.

Molecular Interaction Fields (MIFs) are a computational tool used to map the interaction potential of a molecule in the surrounding 3D space. h-its.orgnih.govresearchgate.net MIFs can identify regions that are favorable for different types of interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. biorxiv.org By calculating the MIF for the this compound, one can predict how it will interact with other molecules, which is crucial for understanding its role in molecular recognition processes. nih.govresearchgate.net

The table below outlines the application of simulation studies to molecules with functionalities similar to the this compound.

Simulation Technique Application Information Obtained
Molecular Dynamics (MD)Stability of ligand-protein complexesAssessment of conformational stability, structural fluctuations, and identification of key interacting residues. nih.govrsc.orgresearchgate.net
Molecular Interaction Fields (MIFs)Characterization of binding pocketsIdentification of energetically favorable regions for non-covalent interactions, aiding in ligand design. h-its.orgnih.govresearchgate.net

Analysis of Spectroscopic Transitions (e.g., π to π* transitions)

The characteristic yellow color of the this compound is due to its absorption of light in the visible region of the electromagnetic spectrum, with a well-documented absorbance maximum at 412 nm. nih.gov This absorption corresponds to electronic transitions within the molecule, which can be analyzed using computational methods like Time-Dependent Density Functional Theory (TD-DFT).

TD-DFT is a powerful tool for calculating the excited states of molecules and predicting their UV-Vis absorption spectra. mdpi.comsemanticscholar.orgrespectprogram.orgresearchgate.net By applying TD-DFT to the this compound, it is possible to identify the specific molecular orbitals involved in the electronic transitions that give rise to its observed color. The absorption at 412 nm is likely due to a π to π* transition, where an electron is promoted from a filled π molecular orbital to an empty π* molecular orbital. The energy of this transition is influenced by the substituents on the aromatic ring. The presence of both an electron-donating group (thiolate) and an electron-withdrawing group (nitro) creates a "push-pull" system that can lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption into the visible region.

Computational analysis of the excited states provides not only the excitation energies and corresponding wavelengths but also the oscillator strength, which is related to the intensity of the absorption band. gaussian.com This allows for a direct comparison between theoretical predictions and experimental spectra.

The following table summarizes the key aspects of the analysis of spectroscopic transitions for the this compound.

Spectroscopic Feature Computational Analysis Method Interpretation
Absorbance Maximum at 412 nmTime-Dependent Density Functional Theory (TD-DFT)Likely corresponds to a π to π* electronic transition, influenced by the electron-donating thiolate and electron-withdrawing nitro groups. nih.govmdpi.comsemanticscholar.orgrespectprogram.orgresearchgate.net
Molar Extinction CoefficientCalculation of Oscillator StrengthProvides a theoretical measure of the intensity of the electronic transition, which can be compared with experimental values. gaussian.com

Future Research Directions and Emerging Applications

Development of Advanced Analytical Techniques

The foundational method for detecting the 2-nitro-5-thiobenzoate ion is spectrophotometry. The ion exhibits a strong, characteristic absorbance of visible light at a wavelength of 412 nm, which allows for its quantification using the Beer-Lambert law. nih.govresearchgate.net The molar extinction coefficient for TNB is widely cited as approximately 14,150 M⁻¹ cm⁻¹ at pH 8.0, providing a reliable basis for calculating the concentration of sulfhydryl groups in a sample. wikipedia.orgbroadpharm.com This technique is central to the Ellman's assay, a rapid and simple method for quantifying thiols. bmglabtech.com

However, emerging research directions focus on overcoming the limitations of standard spectrophotometry and developing more sophisticated analytical platforms. For instance, the reaction of TNB with species like nitric oxide (NO) can interfere with measurements by reoxidizing the ion back to its precursor, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), leading to a loss of the yellow color and inaccurate quantification. nih.gov This highlights the need for techniques that can operate in complex biological matrices where such interfering molecules are present.

Future advancements are likely to include the development of electrochemical sensors. While not yet widely applied for direct TNB detection, electrochemical platforms, particularly those enhanced with nanomaterials like gold nanoparticles, offer high sensitivity and selectivity for various analytes and could be adapted for TNB, providing an alternative to optical methods. mdpi.com Another promising avenue is the enhancement of optical sensing methods. By immobilizing DTNB on gold nanoparticles, researchers have created optical sensors that show higher sensitivity and lower detection limits for biothiols compared to the conventional solution-based DTNB assay. nih.govresearchgate.net

Analytical TechniquePrinciple of DetectionKey ParametersFuture Development Focus
Spectrophotometry (Ellman's Assay)Measurement of light absorbance by the yellow TNB dianion. wikipedia.orgλmax = 412 nm; Molar Extinction Coefficient (ε) ≈ 14,150 M-1cm-1. broadpharm.comsigmaaldrich.comMethods to mitigate interference from reactive species like nitric oxide. nih.gov
Nanoparticle-Based Optical SensingEnhanced spectrophotometric or colorimetric signal upon TNB release from DTNB-functionalized gold nanoparticles. nih.govIncreased sensitivity and lower limits of detection (e.g., 0.57 μM for cysteine). nih.govIntegration into multiplexed assays and point-of-care devices.
Electrochemical Sensing(Hypothetical) Direct electrochemical oxidation or reduction of TNB at a modified electrode surface.Redox potential of TNB; electrode material and modification.Design of selective electrodes and miniaturized sensor arrays.

Exploration of Novel Reaction Pathways and Catalysis

The chemistry of 2-nitro-5-thiobenzoate extends beyond its formation in the Ellman's assay. Research is uncovering its participation in and utility for monitoring various novel reaction pathways. TNB is generated through the reduction of DTNB, a process that can be achieved using various reagents like sodium borohydride (B1222165) or through catalytic systems such as immobilized Tris(2-carboxyethyl)phosphine (I-TCEP), which allows for the easy separation of the catalyst from the product. nih.govresearchgate.net

TNB itself is a reactive thiol that participates in several oxidation-reduction reactions. It is readily oxidized by biologically relevant molecules such as hypochlorous acid (HOCl) and peroxynitrite. nih.govnih.gov The reaction with peroxynitrite is particularly interesting as it proceeds through a transient sulfenate anion intermediate. nih.gov In aerobic conditions, TNB can react with nitric oxide to form an unstable nitrosothiol, which then dimerizes back to DTNB. nih.gov A derivative, 2-nitro-5-thiocyanatobenzoic acid (NTCB), is used for the specific chemical cleavage of proteins at cysteine residues, showcasing how modifications to the TNB structure lead to entirely different reaction pathways and applications in proteomics. nih.govnih.gov

A significant emerging application is the use of TNB as an indicator in novel catalytic systems. For example, its formation from DTNB and glutathione (B108866) (GSH) has been used to monitor the catalytic, light-induced depletion of GSH by a supramolecular photosensitizer. acs.org This system operates via a hydrogen atom transfer (HAT) pathway, and the decrease in TNB absorbance provides a direct measure of the catalytic turnover frequency. acs.org

Reaction TypeReactant(s) with TNB/DTNBKey Product(s)/Intermediate(s)Significance / Application
Disulfide Reduction (TNB Formation)DTNB + Thiol (R-SH)2-Nitro-5-thiobenzoate (TNB), Mixed Disulfide (R-S-TNB)Basis of thiol quantification (Ellman's Assay). wikipedia.org
Catalytic Reduction (TNB Formation)DTNB + Immobilized TCEP2-Nitro-5-thiobenzoate (TNB)Clean, reusable catalytic synthesis of TNB. researchgate.net
OxidationTNB + Peroxynitrite (ONOO-)Sulfenate anion (transient), Thiosulfinate, Sulfonic acid. nih.govresearchgate.netModeling biological oxidative stress pathways. nih.gov
Re-dimerizationTNB + Nitric Oxide (NO) + O2Unstable nitrosothiol, DTNB. nih.govUnderstanding interference in analytical assays and NO biochemistry. nih.gov
Indicator in CatalysisDTNB + GSH (catalyzed by Photosensitizer + light)TNB (whose depletion is monitored)Quantifying the efficiency of novel light-driven catalytic cycles. acs.org
Peptide Cleavage (Derivative)Protein-Cysteine + NTCBS-cyano derivative, Cleaved peptide fragmentsProtein sequencing and proteomics research. nih.gov

Integration into Biosensing and Diagnostics Platforms

The stoichiometric reaction between DTNB and thiols to produce the colored TNB ion is the foundation for its integration into biosensing platforms. wikipedia.org The classic application is the in-solution quantification of sulfhydryl groups in proteins and peptides. bmglabtech.com However, future research is focused on incorporating this chemical system into more advanced and field-deployable diagnostic tools.

A key development is the integration of the DTNB-TNB system with nanomaterials to create highly sensitive optical biosensors. Researchers have successfully adsorbed DTNB onto gold nanoparticles (AuNPs) through non-covalent interactions. nih.govresearchgate.net In this platform, the presence of biothiols like cysteine or glutathione causes the release of TNB, generating a colorimetric signal that can be measured at 410 nm. researchgate.net This nano-platform enhances sensitivity, allowing for detection limits in the sub-micromolar range, which is a significant improvement over the conventional assay. nih.gov In a different configuration, TNB itself has been used to cap gold nanoparticles (TNBA-AuNPs) to create a sensor for chromium(VI), where the aggregation state of the nanoparticles, and thus the color of the solution, changes depending on the oxidation state of chromium. rsc.org

These advancements pave the way for the development of point-of-care diagnostic devices and high-throughput screening assays. The principles of biothiol-responsive fluorescent probes, which often rely on thiol-triggered reactions like thiolysis, can be applied to design new sensors inspired by the TNB system. nih.gov Future platforms could involve integrating the DTNB-TNB chemistry onto paper-based microfluidic devices, wearable sensors, or into multi-well plates for automated analysis, expanding its utility in clinical diagnostics and environmental monitoring.

PlatformBiorecognition PrincipleTransduction MethodTarget AnalyteEmerging Application
In-Solution AssayThiol-disulfide exchange between DTNB and sulfhydryl groups. wikipedia.orgColorimetric (Absorbance at 412 nm). bmglabtech.comTotal biothiols (e.g., GSH, Cysteine). nih.govHigh-throughput screening for enzyme activity and oxidative stress.
DTNB-Modified Gold NanoparticlesCompetitive binding of biothiols to the AuNP surface, displacing DTNB and reacting to form TNB. researchgate.netColorimetric (Absorbance at 410 nm). researchgate.netLow-concentration biothiols. nih.govSensitive detection in complex biological fluids (e.g., plasma).
TNB-Capped Gold NanoparticlesAnalyte-induced aggregation or dispersion of nanoparticles. rsc.orgColorimetric (Shift in plasmon resonance peak). rsc.orgMetal Ions (e.g., Cr(VI)). rsc.orgEnvironmental toxin sensing and remediation monitoring.
(Hypothetical) Fiber-Optic SensorDTNB immobilized on the surface of an optical fiber.Change in light reflectance or absorbance upon TNB formation.Real-time biothiol monitoring.In-situ monitoring of cellular processes or bioreactors.

Role in Advanced Materials Science (e.g., Quantum Dots)

An exciting and largely prospective area of research for 2-nitro-5-thiobenzoate is its application in advanced materials science, particularly as a ligand for functionalizing semiconductor quantum dots (QDs). QDs are nanocrystals that exhibit unique, size-tunable optical properties, making them powerful tools for bioimaging and sensing. nih.gov The surface chemistry of QDs is critical, as the ligands used to coat them determine their stability, solubility, and electronic properties. rsc.orgresearchgate.net

Thiols are highly effective capping agents for synthesizing and stabilizing QDs, as the sulfur atom forms a strong bond with the metal atoms (e.g., Cadmium, Indium) on the QD surface. nih.govresearchgate.net While long-chain aliphatic thiols are common, research has shown that aromatic thiols can also be used as capping ligands, significantly influencing the structural and electronic properties of the QDs. frontiersin.orgdntb.gov.ua

Given its structure as an aromatic thiol, TNB is a prime candidate for exploration as a multifunctional QD ligand. The thiol group would serve as the anchor to the QD surface. The exposed carboxylate and nitro functional groups could then be used for:

Bioconjugation: The carboxylate group could be activated to form covalent bonds with amine groups on proteins, peptides, or DNA, enabling the attachment of biomolecules for targeted imaging or sensing. nih.gov

Tuning Electronic Properties: The electron-withdrawing nature of the nitro group could alter the electronic energy levels of the QD, potentially influencing its photoluminescence quantum yield and charge transfer characteristics. frontiersin.org

Modulating Solubility: The hydrophilic carboxylate group would enhance the water solubility and colloidal stability of the QDs, which is essential for biological applications. nih.gov

This approach could lead to the development of novel QD-based probes where the intrinsic properties of the TNB ligand are harnessed for new functionalities beyond simple surface passivation.

Property of Quantum DotsRole of Surface LigandsPotential Contribution of TNB as a Ligand
Colloidal StabilityPrevent aggregation and ensure solubility in a desired solvent. nih.govThe carboxylate group would confer hydrophilicity, promoting stability in aqueous biological media.
PhotoluminescencePassivate surface trap states that quench fluorescence, affecting quantum yield and stability. sc.eduThe aromatic ring and nitro group could influence the electronic surface states, potentially modulating emission properties. frontiersin.org
Biocompatibility/BioconjugationProvide functional groups (e.g., -COOH, -NH2) for attaching biomolecules. nih.govThe carboxylate group provides a readily available handle for standard bioconjugation chemistries (e.g., EDC/NHS coupling).
Charge Transport (in QD films)The size and chemical nature of ligands dictate the spacing between QDs and the energy barriers for charge transfer. rsc.orgAs a compact aromatic ligand, TNB could allow for closer QD packing compared to long-chain ligands, potentially facilitating charge transport in QD-based electronic devices.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.